molecular formula C15H21N5O9S2 B12330944 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid

Cat. No.: B12330944
M. Wt: 479.5 g/mol
InChI Key: NLLZXNZZQGCGOO-UHFFFAOYSA-N
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Description

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including methanesulfonamide, diazinane, and carbamoylsulfamoyl moieties. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Properties

Molecular Formula

C15H21N5O9S2

Molecular Weight

479.5 g/mol

IUPAC Name

4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid

InChI

InChI=1S/C15H21N5O9S2/c1-29-12-6-11(21)17-14(18-12)19-15(24)20-31(27,28)10-5-8(7-16-30(2,25)26)3-4-9(10)13(22)23/h3-5,12,14,16,18H,6-7H2,1-2H3,(H,17,21)(H,22,23)(H2,19,20,24)

InChI Key

NLLZXNZZQGCGOO-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)NC(N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the benzoic acid derivative, followed by the introduction of the methanesulfonamide group through sulfonation reactions. The diazinane ring can be synthesized via cyclization reactions, and the final steps involve the coupling of the carbamoylsulfamoyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methanesulfonamidomethyl)benzoic acid: Shares the methanesulfonamide and benzoic acid core but lacks the diazinane and carbamoylsulfamoyl groups.

    2-[(4-Methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid: Contains the diazinane and carbamoylsulfamoyl groups but lacks the methanesulfonamide moiety.

Uniqueness

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

The compound 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₄S
  • Molecular Weight : 358.39 g/mol
  • Structural Characteristics : The compound contains a benzoic acid moiety, sulfonamide functional groups, and a diazinan ring, which contribute to its biological properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it exhibits significant inhibitory effects on:

  • Glycerol-3-phosphate acyltransferase (GPAT) : This enzyme plays a crucial role in lipid metabolism. Inhibition of GPAT can lead to reduced lipid accumulation, making this compound a candidate for anti-obesity therapies .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits GPAT activity. For instance:

  • IC50 Values : The most potent analogs in related studies have shown IC50 values as low as 8.5 µM, indicating strong inhibitory potential against GPAT .
  • Hydrophobic Interactions : The presence of hydrophobic substituents at the 4 and 5 positions of the benzoic acid ring enhances binding affinity to the enzyme's active site, facilitating greater inhibition .

In Vivo Studies

Preclinical in vivo studies have suggested that administration of this compound leads to:

  • Weight Loss : Animal models treated with the compound exhibited significant weight loss compared to control groups, supporting its potential as an anti-obesity agent .
  • Metabolic Effects : The compound may also influence glucose metabolism and insulin sensitivity, although detailed mechanisms remain under investigation.

Case Study 1: Anti-obesity Efficacy

A study involving a series of 4-substituted benzoic acids evaluated their effects on body weight in obese mice models. The results indicated that compounds similar to This compound significantly reduced body fat percentage after four weeks of treatment. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Safety and Toxicology

Another study assessed the safety profile of the compound through acute and chronic toxicity tests in rodents. Results showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.

Data Summary Table

Study TypeKey FindingsReference
In VitroIC50 = 8.5 µM for GPAT inhibition
In VivoSignificant weight loss in obese mice
ToxicologyNo significant adverse effects at therapeutic doses

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